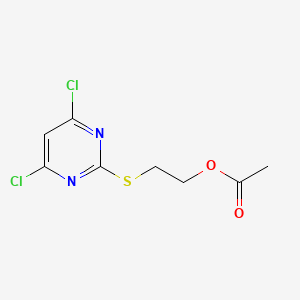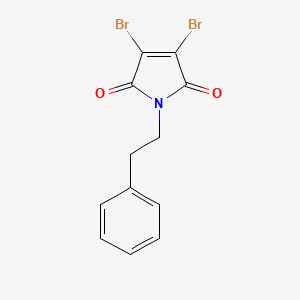
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its pyrrole ring substituted with bromine atoms at positions 3 and 4, and a phenylethyl group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- typically involves the bromination of maleimide derivatives. One common method includes the reaction of maleic anhydride with p-aminoacetophenone to form the intermediate, which is then brominated using bromine to yield the final product . The reaction conditions often involve the use of solvents like methanol and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the phenylethyl group but shares similar bromination patterns.
1-(4-((E)-3-arylacryloyl) phenyl)-3,4-dibromo-1H-pyrrole-2,5-dione: Contains additional arylacryloyl groups, providing different reactivity and applications.
Uniqueness
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
92751-35-4 |
|---|---|
Fórmula molecular |
C12H9Br2NO2 |
Peso molecular |
359.01 g/mol |
Nombre IUPAC |
3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
IOLRZTMTASEVCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


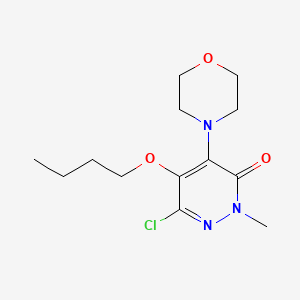
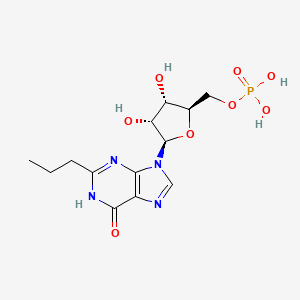
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
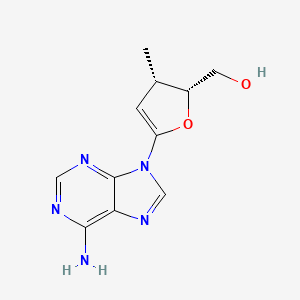
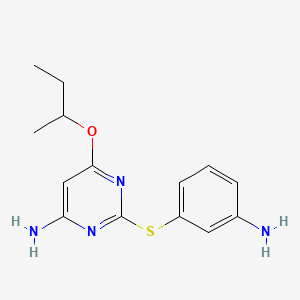
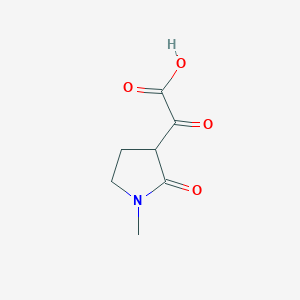
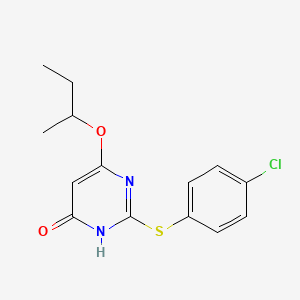
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
